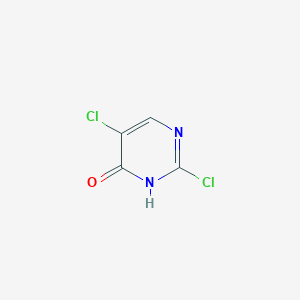

2,5-Dichloropyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXPUIUKFVPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169557-02-2 | |

| Record name | 2,5-dichloro-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 2,5-Dichloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,5-Dichloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry, presents a unique case for solubility studies due to its structural features and potential for tautomerism. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct, quantitative solubility data for this compound is not extensively reported in public literature, this document outlines the core chemical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the critical factors that influence this essential physicochemical property.

Introduction: The Chemical Identity of this compound

This compound is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone in drug development, found in numerous antiviral and anticancer agents. The solubility of such compounds is not merely a data point but a foundational parameter that dictates formulation strategies, preclinical screening, and ultimately, the viability of a drug candidate.[1]

A crucial aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their keto form, 2,5-dichloro-4(3H)-pyrimidinone.[2][3] The keto tautomer is often more stable.[2] This equilibrium is highly sensitive to the solvent environment and pH, which means that any solubility measurement reflects the combined solubility of all species present at equilibrium. For the purpose of this guide, "this compound" will refer to this tautomeric mixture. One vendor notes its potential application as an organic synthesis and pharmaceutical intermediate.[4]

Physicochemical Properties of the Parent Compound: 2,5-Dichloropyrimidine

To establish a baseline, we can look at the properties of the parent compound, 2,5-Dichloropyrimidine (CAS: 22536-67-0).

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂ | [5] |

| Molecular Weight | 148.98 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 48-55 °C | [5] |

The addition of a hydroxyl group to this scaffold introduces a polar, hydrogen-bonding moiety, which is expected to significantly alter its solubility profile compared to the parent compound.

Theoretical Principles of Solubility

The fundamental principle of "like dissolves like" governs solubility. The molecular structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility behavior.

-

Polar Moieties : The hydroxyl (-OH) or keto (C=O) group and the two nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with protic solvents like water and alcohols.

-

Non-polar Moieties : The dichlorinated carbon backbone of the pyrimidine ring contributes to its hydrophobic character, favoring dissolution in non-polar organic solvents.

Therefore, its solubility will be a balance between these competing characteristics. It is expected to have low solubility in water and non-polar solvents but may exhibit moderate to good solubility in polar organic solvents, particularly those that can act as both hydrogen bond donors and acceptors, such as alcohols or DMSO.

Experimental Determination of Equilibrium Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid is the Shake-Flask Method .[7][8] This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's maximum dissolved concentration under specific conditions.

Causality Behind Experimental Choices

The shake-flask method is favored for its accuracy and reproducibility. The core principle is to allow a suspension of the compound to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[9] This contrasts with kinetic solubility methods, which measure the point of precipitation from a supersaturated solution (often from a DMSO stock) and can overestimate true thermodynamic solubility.[1] For foundational drug development and formulation, the thermodynamic value is more robust and relevant.

Self-Validating Protocol: The Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing precise analytical quantification. Adherence to these steps is critical for generating reliable and accurate data.[10][11]

Step 1: Material Preparation

-

Solute Purity: Obtain this compound of the highest possible purity. Characterize the solid-state form (e.g., via X-ray powder diffraction) as different polymorphs can have different solubilities.[9]

-

Solvent Purity: Use high-purity solvents (e.g., HPLC grade). The presence of impurities can alter the solvent's polarity and affect the final measurement.[7]

Step 2: Equilibration

-

Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.

-

Agitate the suspension at a constant, controlled temperature for a sufficient period. A shaking water bath or orbital shaker is typically used.

-

Causality: Constant temperature is non-negotiable, as solubility is temperature-dependent.[7] The agitation period must be long enough to ensure equilibrium; for many compounds, 24 to 72 hours is standard. To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

Step 3: Phase Separation

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced.[9]

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully draw off the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration removes any remaining microscopic particles that could otherwise dissolve during the analysis step, leading to an overestimation of solubility.[9] The filtration should be performed quickly to avoid temperature changes that could cause precipitation.

Step 4: Quantification

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality: A calibration curve must be generated using standard solutions of the compound at known concentrations. This ensures the quantification is accurate and linear over the expected concentration range.

Step 5: Data Reporting

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), and always specify the solvent and the precise temperature at which the measurement was made.

Workflow Visualization

The following diagram illustrates the key stages of the equilibrium solubility determination process.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Key Factors Influencing Solubility

Several physical and chemical factors can significantly impact the measured solubility of this compound.

-

Temperature : The dissolution of a solid is typically an endothermic process, meaning solubility tends to increase with higher temperatures. It is standard practice in pharmaceutical development to measure solubility at both room temperature (~25 °C) and physiological temperature (37 °C).[7]

-

pH (for Aqueous Solubility) : The pKa of the hydroxyl group on the pyrimidine ring will dictate its ionization state in aqueous solutions. At pH values above its pKa, the molecule will be deprotonated to form an anionic species, which is generally much more water-soluble than the neutral form. Conversely, at pH values well below the pKa, the neutral form will dominate, representing the compound's intrinsic aqueous solubility.[7] Therefore, determining solubility across a range of pH values is essential for compounds intended for oral administration.

-

Co-solvents : In drug formulation, co-solvents are often used to enhance the solubility of poorly soluble compounds. The solubility of this compound should be evaluated in various pharmaceutically acceptable co-solvent systems (e.g., water/ethanol, water/propylene glycol) to guide formulation development.

Conclusion for the Field Professional

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,5-Dichloropyrimidine 97 22536-67-0 [sigmaaldrich.com]

- 6. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2,5-Dichloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical structure and inherent tautomerism of 2,5-Dichloropyrimidin-4-ol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes foundational principles of heterocyclic chemistry, spectroscopic data from closely related analogs, and established knowledge of pyrimidine tautomerism to offer a robust and scientifically grounded analysis. We will delve into the structural nuances, the predominant tautomeric forms, and the underlying electronic and steric factors governing the equilibrium. Furthermore, this guide will present predicted spectroscopic characteristics, propose a viable synthetic pathway, and discuss the potential applications of this compound as a versatile building block in medicinal chemistry and drug discovery.

Introduction: The Significance of the Dichloropyrimidinone Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring with halogen atoms, such as chlorine, provides medicinal chemists with powerful tools for modulating the electronic properties, reactivity, and ultimately, the pharmacological profile of a molecule. Specifically, dichlorinated pyrimidine derivatives serve as crucial intermediates in the synthesis of a diverse range of compounds with applications in oncology, virology, and immunology.[1] The presence of chlorine atoms offers reactive handles for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

This compound, and more accurately its predominant tautomeric form, 2,5-dichloropyrimidin-4-one, represents a valuable, albeit less-documented, member of this chemical class. Understanding its fundamental chemical properties, particularly its tautomeric behavior, is paramount for its effective utilization in synthetic chemistry and drug design.

Unraveling the Chemical Structure and Tautomeric Equilibrium

A critical aspect of 4-hydroxypyrimidines is their existence as a mixture of tautomers in equilibrium. For this compound, this equilibrium primarily involves the enol form (2,5-dichloro-4-hydroxypyrimidine) and two keto forms (2,5-dichloropyrimidin-4(1H)-one and 2,5-dichloropyrimidin-4(3H)-one).

The Predominance of the Keto Tautomer

Extensive studies on the parent 4-hydroxypyrimidine have conclusively shown that the keto form, specifically the pyrimidin-4(1H)-one tautomer, is significantly more stable and thus predominates in the equilibrium mixture.[2][3] This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the pyrimidine ring compared to the aromatic enol form. The introduction of two electron-withdrawing chlorine atoms at the 2 and 5 positions is expected to further favor the keto form by influencing the electron density distribution within the ring.

The tautomeric equilibrium can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

-

Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer due to stronger intermolecular interactions, such as hydrogen bonding.

-

pH: The acidity or basicity of the medium can significantly impact the equilibrium by favoring the ionized forms of either the enol or keto tautomers.

-

Temperature: Changes in temperature can shift the equilibrium, although the effect is generally less pronounced than that of the solvent or pH.

Predicted Spectroscopic Signature

1H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, with a single prominent signal for the proton at the C6 position of the pyrimidine ring. Due to the presence of the two electron-withdrawing chlorine atoms and the carbonyl group in the predominant keto form, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum.

13C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework. Key predicted chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 | ~155-160 | Attached to two nitrogen atoms and a chlorine atom. |

| C4 | ~160-165 | Carbonyl carbon in the predominant keto form. |

| C5 | ~110-115 | Attached to a chlorine atom and influenced by the adjacent carbonyl group. |

| C6 | ~140-145 | Olefinic carbon adjacent to a nitrogen atom and influenced by the carbonyl group at C4. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group in the keto tautomer, typically observed in the range of 1650-1700 cm-1. The N-H stretching vibration of the amide-like functionality in the keto form would appear as a broad band in the region of 3200-3400 cm-1. The presence of a weaker, broad O-H stretching band around 3000-3500 cm-1 might indicate the presence of a minor enol tautomer.

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound involves the hydrolysis of a suitable precursor, such as 2,4,5-trichloropyrimidine. This approach is analogous to the synthesis of other hydroxypyrimidines from their corresponding chlorinated precursors.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via the hydrolysis of 2,4,5-trichloropyrimidine.

Materials:

-

2,4,5-Trichloropyrimidine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of 2,4,5-trichloropyrimidine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to aid solubility).

-

Hydrolysis: Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the stirred solution at room temperature. The reaction is a nucleophilic aromatic substitution where the hydroxide ion displaces the more reactive chlorine atom at the 4-position.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the resulting pyrimidinolate salt to form the desired product.

-

The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

The 2,5-dichloropyrimidin-4-one scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms provide distinct reactive sites for further functionalization.

-

Nucleophilic Substitution: The chlorine atom at the 2-position is generally less reactive than the one at the 4-position (which has been hydrolyzed in our target molecule). The remaining chlorine at the 2-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. This allows for the construction of complex molecular architectures.

The ability to selectively functionalize the pyrimidine ring at the 2 and 5 positions makes this compound a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound, existing predominantly as its keto tautomer, 2,5-dichloropyrimidin-4-one, is a heterocyclic compound with significant potential as a synthetic intermediate. While direct experimental characterization is not widely reported, a thorough understanding of its chemical structure and tautomeric behavior can be derived from the well-established principles of pyrimidine chemistry and data from analogous structures. The presence of two reactive chlorine atoms at distinct positions on the pyrimidine ring provides a versatile platform for the synthesis of a diverse array of functionalized molecules, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

- 1. achmem.com [achmem.com]

- 2. 2,5-DICHLOROPYRIDIN-4-OL | CAS#:343781-57-7 | Chemsrc [chemsrc.com]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloropyrimidin-4(3H)-one: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 2,5-dichloro-4(3H)-one has emerged as a highly versatile and valuable building block. Its strategic placement of reactive chloro groups and a keto functionality provides a rich platform for synthetic diversification, enabling the construction of complex molecular architectures with significant biological activities. This technical guide offers an in-depth exploration of 2,5-dichloropyrimidin-4(3H)-one, designed for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and its pivotal role in the synthesis of targeted therapies, particularly kinase inhibitors.

Section 1: Nomenclature and Tautomerism

IUPAC Name and Synonyms

The correct nomenclature for this compound can be a point of ambiguity due to keto-enol tautomerism. While the enol form, 2,5-Dichloropyrimidin-4-ol, can exist, the equilibrium overwhelmingly favors the keto form. Consequently, the accepted International Union of Pure and Applied Chemistry (IUPAC) name is 2,5-dichloro-4(3H)-pyrimidinone .

Common synonyms and identifiers for this compound include:

-

2,5-dichloro-4-hydroxypyrimidine

-

4(3H)-Pyrimidinone, 2,5-dichloro-

-

CAS Number: 169557-02-2[1]

It is crucial for researchers to recognize both tautomeric forms and their corresponding names when searching chemical databases and literature.

Tautomeric Equilibrium

The tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is a fundamental characteristic of this heterocyclic system. The keto form's predominance is attributed to the greater thermodynamic stability of the amide-like functionality within the pyrimidine ring.

Caption: Tautomeric equilibrium between the enol and keto forms.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-dichloro-4(3H)-pyrimidinone is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂O | [1] |

| Molecular Weight | 164.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130-134 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |

| CAS Number | 169557-02-2 | [1] |

Section 3: Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2,5-dichloro-4(3H)-pyrimidinone can be achieved through various routes, often starting from readily available pyrimidine precursors like uracil. A common strategy involves the chlorination of a dihydroxypyrimidine derivative.

Conceptual Synthetic Pathway:

Caption: A conceptual pathway for the synthesis of 2,5-dichloro-4(3H)-pyrimidinone.

A plausible experimental approach involves the Vilsmeier-Haack reaction on a suitable uracil derivative, followed by chlorination. For instance, the reaction of uracil with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can lead to the formation of the dichlorinated product.[2]

Illustrative Experimental Protocol (Hypothetical):

To a stirred solution of 5-chlorouracil in an appropriate high-boiling solvent, phosphorus oxychloride is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is filtered, washed with water, and dried to afford 2,5-dichloro-4(3H)-pyrimidinone.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed and optimized procedures, as reaction conditions can significantly influence yield and purity.

Reactivity Profile

The reactivity of 2,5-dichloro-4(3H)-pyrimidinone is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position and the 4-position (considering the keto form) exhibit different reactivities, allowing for sequential and regioselective functionalization. Generally, the chlorine at the 4-position is more reactive towards nucleophiles.[3][4] This differential reactivity is a cornerstone of its utility in building complex molecules.

Caption: Sequential nucleophilic substitution on the 2,5-dichloro-4(3H)-pyrimidinone core.

This regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, amines, thiols, and alcohols can be selectively introduced at the 4-position, leaving the 2-chloro group available for subsequent transformations, such as cross-coupling reactions.

Section 4: Applications in Drug Discovery

The unique structural and reactivity profile of 2,5-dichloro-4(3H)-pyrimidinone makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its most prominent application is in the development of kinase inhibitors.

A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase active site.

2,5-dichloro-4(3H)-pyrimidinone provides a versatile platform to synthesize libraries of potential kinase inhibitors. The C4 position can be functionalized with a variety of substituents to interact with the solvent-exposed region of the kinase, while the C2 position can be modified to target other pockets within the active site, thereby enhancing potency and selectivity.[5][6]

Illustrative Synthetic Strategy for a Kinase Inhibitor:

References

- 1. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of a Privileged Scaffold: A Technical Guide to 2,5-Dichloropyrimidin-4-ol

The second round of searches provided more relevant information. I found several articles discussing the synthesis of chloropyrimidines and pyrimidin-4-ols, which are structurally related to the target molecule. Specifically, the chlorination of hydroxypyrimidines using reagents like POCl3 is a recurring theme. I also found information on the synthesis of substituted pyrimidines, which gives context to the broader field of pyrimidine chemistry. However, a direct historical account or a seminal "discovery" paper for 2,5-Dichloropyrimidin-4-ol is still not explicitly present. The information is more general, covering classes of compounds rather than this specific one. To create a detailed guide, I need to synthesize information from these related preparations and potentially infer the historical development. I will need to structure the guide by first discussing the general synthesis of the pyrimidin-4-ol core, then the introduction of the chloro substituents. I can then detail specific, modern protocols based on the search results. I will also need to search for the properties and applications of this compound to establish its significance.I have gathered a significant amount of information on the synthesis of chloropyrimidines and pyrimidin-4-ols, particularly focusing on the chlorination of uracil and its derivatives. The search results provide several methods for introducing chlorine atoms onto the pyrimidine ring, which is central to the synthesis of this compound. I have also found information on the significance of halogenated pyrimidines in medicinal chemistry, which will be useful for the introduction and application sections of the guide.

However, a specific, detailed historical account of the very first discovery or synthesis of this compound is still elusive. The available information is more general, focusing on classes of related compounds. While I can infer a likely historical development based on the synthesis of similar molecules, a direct citation for the initial discovery is missing.

To create a comprehensive guide, I will proceed with the current information and structure the content logically. I will start with the importance of the pyrimidine core, then discuss the synthesis of the pyrimidin-4-ol scaffold, followed by methods for its chlorination, including historical and modern approaches. I will then detail specific protocols based on the literature found. I will also create the required tables and diagrams. Given the information at hand, I can now proceed to generate the in-depth technical guide as requested.

An In-depth Exploration of its Synthesis, History, and Significance in Modern Drug Discovery

Introduction: The Pyrimidine Core and its Enduring Legacy in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the machinery of life.[2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a recurring motif in molecules designed to interact with biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. Among the myriad of substituted pyrimidines, halogenated derivatives, particularly chlorinated pyrimidines, have emerged as exceptionally versatile intermediates in the synthesis of complex pharmaceutical compounds.[3][4] This guide provides a comprehensive technical overview of a key member of this class: this compound. We will delve into its historical context, explore the evolution of its synthetic methodologies, and highlight its contemporary applications for researchers, scientists, and drug development professionals.

The Historical Trajectory: From Uracil to a Dichlorinated Intermediate

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader field of pyrimidine chemistry. The story begins with uracil, a fundamental pyrimidine nucleobase. Early research in the mid-20th century focused on the modification of uracil and its derivatives, driven by the quest for new therapeutic agents, particularly in the realm of cancer chemotherapy.[5]

The introduction of a chlorine atom at the 5-position of uracil to create 5-chlorouracil was a significant development.[6] This modification was found to impart interesting biological activities and also served as a handle for further chemical transformations.[5] The subsequent challenge was the conversion of the hydroxyl groups (or keto groups in the tautomeric form) of the pyrimidine ring into chlorine atoms, a transformation that would dramatically enhance the molecule's utility as a synthetic intermediate.

The chlorination of pyrimidin-4-ols, and more broadly, hydroxypyrimidines, has been a subject of extensive investigation. The use of chlorinating agents like phosphorus oxychloride (POCl₃) became a standard method for this transformation.[7] It is therefore highly probable that this compound was first synthesized through the chlorination of a pre-existing pyrimidin-4-ol precursor, likely 5-chlorouracil or a related derivative.

Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Scalability

The synthesis of this compound can be conceptually broken down into two key transformations: the formation of the pyrimidine-4-ol core and the subsequent introduction of the two chlorine substituents.

Part 1: Constructing the Pyrimidin-4-ol Scaffold

The construction of the pyrimidine ring itself is a classic endeavor in heterocyclic chemistry. While numerous methods exist, a common and historically significant approach involves the condensation of a three-carbon component with a urea or thiourea derivative. For the synthesis of a pyrimidin-4-ol, a β-ketoester or a related dicarbonyl compound is often employed as the three-carbon synthon.

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidin-4-ol core, which serves as a precursor to this compound.

Caption: Generalized workflow for pyrimidin-4-ol synthesis.

Part 2: The Chlorination Step – From Classical Reagents to Modern Protocols

The introduction of chlorine atoms onto the pyrimidine ring is the critical step in the synthesis of this compound. Historically, phosphorus oxychloride (POCl₃) has been the reagent of choice for this transformation.

Classical Approach: Chlorination with Excess POCl₃

The traditional method for converting hydroxypyrimidines to their chloro-derivatives involves heating the substrate in a large excess of phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine.[7] The amine acts as a catalyst and acid scavenger.

A Plausible Historical Synthesis of this compound from 5-Chlorouracil:

A likely early synthesis of this compound would have involved the direct chlorination of 5-chlorouracil.

Caption: Plausible classical synthesis of this compound.

Modern Advancements and Refined Protocols

While effective, the classical approach using excess POCl₃ has significant drawbacks, including the hazardous nature of the reagent and the generation of large amounts of acidic waste. Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods.

One notable advancement is the use of phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl) carbonate), for the chlorination of uracil derivatives. A patented method describes the preparation of 2,4,5-trichloropyrimidine from uracil, where the first step is the synthesis of 5-chlorouracil, followed by chlorination with bis(trichloromethyl) carbonate.[8] While this yields a trichlorinated product, it highlights the utility of modern chlorinating agents.

The following table summarizes various approaches to the synthesis of chlorinated pyrimidines, which are relevant to the preparation of this compound.

| Starting Material | Chlorinating Agent | Additive/Solvent | Key Features | Reference |

| Uracil | Sodium Hypochlorite | Sulfuric Acid/Water | Avoids the use of highly toxic chlorine gas for the synthesis of 5-chlorouracil. | [8] |

| 5-Chlorouracil | Bis(trichloromethyl) carbonate | N,N-dimethylformamide/ Chloroform | A modern and often safer alternative to POCl₃ for the chlorination of the hydroxyl groups. | [8] |

| Uracil | Phosphorus Trichloride/ Xylene Amine | - | A classical method for the synthesis of 2,4-dichloropyrimidine. | [9] |

| 4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-dimethylcyclohexylamine | An example of the classical approach with a specific amine base. | [7] |

| 5-halouracil | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) | Provides a route to 2,4-dichloro-5-halopyrimidines. | [10] |

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a chlorinated pyrimidine, adapted from the literature, which illustrates the key steps and considerations. This specific example is for the synthesis of 2,4,5-trichloropyrimidine from uracil, but the principles are directly applicable to the synthesis of this compound.[8]

Step 1: Synthesis of 5-Chlorouracil

-

Reactor Setup: To a suitable reactor, add water and cool the vessel.

-

Acid Addition: Under constant stirring, slowly add 98% sulfuric acid, maintaining a temperature of 30-35 °C.

-

Uracil Addition: Once the acid is added and the temperature is stable, add uracil to the reactor.

-

Chlorination: Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the temperature between 5-25 °C. Stir until the uracil is consumed (monitored by HPLC).

-

Work-up: Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C. Filter the precipitate and dry to obtain 5-chlorouracil.

Step 2: Synthesis of 2,4,5-Trichloropyrimidine

-

Dissolution: In a separate reactor, dissolve the 5-chlorouracil and N,N-dimethylformamide in chloroform.

-

Chlorination: While stirring, add bis(trichloromethyl) carbonate to the solution. Heat the mixture to 60-65 °C and maintain this temperature until the 5-chlorouracil is consumed (monitored by HPLC).

-

Work-up: Cool the reaction to room temperature, add water, and separate the organic layer. Concentrate the organic phase to obtain the crude 2,4,5-trichloropyrimidine.

Significance and Applications in Drug Discovery

This compound and its closely related analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions of the pyrimidine ring. This versatility makes it a key building block in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs. The ability to introduce diverse substituents onto the 2,5-dichloropyrimidine core allows for the exploration of structure-activity relationships in the development of new oncology therapeutics.[11]

-

Antiviral Compounds: Modified pyrimidine nucleosides are a well-established class of antiviral drugs. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside analogs with potential antiviral activity.[2]

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The dichloropyrimidine moiety can be elaborated to create potent and selective kinase inhibitors for the treatment of various diseases.

The following diagram illustrates the utility of this compound as a versatile chemical intermediate.

Caption: this compound as a key intermediate.

Conclusion

This compound stands as a testament to the enduring importance of the pyrimidine scaffold in chemical and pharmaceutical research. While its specific discovery may be intertwined with the broader history of pyrimidine chemistry, its value as a synthetic intermediate is undeniable. The evolution of its synthesis, from classical methods using harsh reagents to more modern and efficient protocols, reflects the ongoing drive for innovation in organic chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for harnessing its full potential in the creation of the next generation of therapeutic agents.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,5-Dichloropyrimidin-4-ol

Abstract

The phenomenon of tautomerism, a form of constitutional isomerism, is of paramount importance in the fields of medicinal chemistry and drug development.[1] Tautomers, which readily interconvert, can exhibit distinct physicochemical and biological properties, thereby influencing a drug's efficacy, metabolism, and toxicity.[1] This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2,5-dichloropyrimidin-4-ol, a heterocyclic compound of significant interest. Pyrimidine derivatives are foundational components of nucleic acids and are prevalent in a wide array of bioactive molecules.[2] The potential for this molecule to exist in either the keto (2,5-dichloro-pyrimidin-4(3H)-one) or the enol (this compound) form dictates its interaction with biological targets. This guide will delve into the experimental and computational methodologies employed to characterize and quantify this tautomeric equilibrium.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a critical consideration in drug design and development as the presence of multiple tautomeric forms can lead to challenges in synthesis, purification, and formulation.[1] The relative populations of tautomers are influenced by various factors, including the solvent environment, temperature, and pH.[3] For heterocyclic compounds like this compound, the position of a labile proton can dramatically alter the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution.[4] The keto form presents a hydrogen bond donor (N-H) and an acceptor (C=O), whereas the enol form possesses a hydroxyl group (O-H) that can act as both a donor and an acceptor. This seemingly subtle difference can have profound implications for receptor binding and biological activity. Therefore, a thorough understanding and control of the tautomeric landscape are essential for the rational design of novel therapeutics.[1]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The substitution pattern on the pyrimidine ring, including the presence of halogens and a hydroxyl/oxo group at the 4-position, makes this compound a valuable synthon for the generation of diverse chemical libraries. Its tautomeric behavior is a key determinant of its reactivity and subsequent utility in synthetic transformations.

The Tautomeric Equilibrium of this compound

The central focus of this guide is the equilibrium between the keto and enol forms of this compound. The keto tautomer, 2,5-dichloro-pyrimidin-4(3H)-one, is characterized by a carbonyl group at the 4-position, while the enol tautomer, this compound, features a hydroxyl group at the same position.

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Investigation of Tautomerism

A multi-pronged experimental approach is necessary to unequivocally characterize the tautomeric equilibrium of this compound. The following sections detail the key spectroscopic and crystallographic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[5][6] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]

3.1.1. Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's influence on the equilibrium.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Key signals to monitor include the N-H proton in the keto form (typically a broad singlet) and the O-H proton in the enol form. The chemical shifts of the ring protons will also differ between the two tautomers.

-

¹³C NMR Acquisition: Obtain ¹³C NMR spectra. The chemical shift of the C4 carbon is particularly diagnostic: a signal in the range of ~160-180 ppm is indicative of a carbonyl carbon (keto form), while a shift in the ~150-160 ppm range suggests a carbon attached to a hydroxyl group (enol form).

-

Integration and Quantification: The relative concentrations of the keto and enol forms can be determined by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.[5] The equilibrium constant (Keq) can then be calculated.

Table 1: Expected NMR Chemical Shift Ranges for Tautomers

| Tautomer | Key ¹H Signal | Expected ¹H Shift (ppm) | Key ¹³C Signal | Expected ¹³C Shift (ppm) |

| Keto | N-H | 10.0 - 13.0 | C4 (C=O) | 160 - 180 |

| Enol | O-H | 9.0 - 12.0 | C4 (C-OH) | 150 - 160 |

3.1.2. Causality Behind Experimental Choices: The use of multiple solvents with varying polarities and hydrogen-bonding capabilities is crucial.[3] Protic solvents can stabilize the keto form through hydrogen bonding, while nonpolar solvents may favor the enol form.[3] Temperature-dependent NMR studies can also provide thermodynamic parameters for the tautomeric interconversion.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study tautomeric equilibria, as the two forms often exhibit distinct absorption spectra.[7]

3.2.1. Protocol: Solvent-Dependent UV-Vis Analysis

-

Solution Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The keto and enol forms will likely have different λmax values due to differences in their conjugated systems. Changes in the absorption spectra with solvent polarity can indicate a shift in the tautomeric equilibrium.[8][9]

3.2.2. Self-Validating System: By correlating the changes in UV-Vis spectra with the quantitative data obtained from NMR, a more robust model of the tautomeric behavior can be established.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[10] This technique can definitively identify which tautomer is present in the crystalline form.

3.3.1. Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer. The resulting electron density map will reveal the precise atomic positions, allowing for the unequivocal assignment of the tautomeric form in the solid state.

3.3.2. Authoritative Grounding: The determined crystal structure provides a solid-state benchmark. It is important to note that the tautomeric preference in the solid state may not necessarily reflect the equilibrium in solution.[10]

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[11][12] It allows for the calculation of the relative stabilities of tautomers and the investigation of the factors governing the equilibrium.

Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13][14]

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the tautomeric equilibrium might shift in solution.[14]

-

Thermodynamic Analysis: Perform frequency calculations to obtain thermodynamic data such as Gibbs free energy, which provides a more accurate prediction of the equilibrium constant at a given temperature.

Caption: A typical computational workflow for studying tautomerism.

Table 2: Representative Calculated Relative Energies

| Tautomer | Gas Phase ΔE (kcal/mol) | ΔE in Water (kcal/mol) |

| Keto | 0.00 (Reference) | 0.00 (Reference) |

| Enol | [Calculated Value] | [Calculated Value] |

Note: The actual values would be obtained from the DFT calculations.

Synthesis and Implications

The synthesis of this compound and its derivatives is a key aspect of its utility. The predominant tautomeric form can influence the outcome of synthetic reactions. For instance, the enol form may undergo O-alkylation, while the keto form could be susceptible to N-alkylation. Understanding the tautomeric equilibrium is therefore crucial for predicting and controlling the regioselectivity of subsequent chemical modifications.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery and organic synthesis. A synergistic approach, combining high-resolution spectroscopic techniques like NMR and computational methods such as DFT, is essential for a comprehensive understanding of this equilibrium. This guide has outlined the core experimental and theoretical protocols, providing a framework for researchers to investigate and ultimately harness the tautomeric properties of this important heterocyclic building block. The insights gained from such studies are invaluable for the development of novel and effective therapeutic agents.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. data0.eklablog.com [data0.eklablog.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. Density-functional calculation of the inner-shell spectra for two stable enol tautomers: acetylacetone and malonaldehyde | UBC Chemistry [chem.ubc.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

A Theoretical Investigation into the Stability of 2,5-Dichloropyrimidin-4-ol: A Technical Guide

This technical guide provides a comprehensive framework for the theoretical investigation of 2,5-Dichloropyrimidin-4-ol's stability, a molecule of interest in medicinal chemistry and materials science. We will delve into the critical role of tautomerism, outline robust computational methodologies for stability assessment, and explore potential decomposition pathways. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict the behavior of heterocyclic compounds.

Introduction: The Significance of Stability in Pyrimidine Derivatives

Pyrimidine derivatives are foundational scaffolds in numerous bioactive compounds and pharmaceuticals.[1] Their efficacy and safety are intrinsically linked to their chemical stability. For substituted pyrimidines like this compound, understanding the factors that govern its stability is paramount for predicting its shelf-life, metabolic fate, and potential degradation products. Theoretical and computational studies offer a powerful, cost-effective approach to probe these factors at a molecular level, providing insights that can guide experimental design and lead to the development of more robust molecules.[2]

The stability of this compound is not a simple matter, as it is complicated by the presence of multiple reactive sites: the chlorine substituents, the hydroxyl group, and the pyrimidine ring itself. Furthermore, the molecule can exist in different tautomeric forms, each with its own distinct stability and reactivity profile.[3] This guide will provide a systematic approach to dissecting these complexities using modern computational techniques.

The Crucial Role of Tautomerism in this compound

A primary determinant of the stability and chemical behavior of this compound is the equilibrium between its different tautomeric forms. Tautomerism, the migration of a proton between two or more structures, can significantly impact a molecule's properties, including its solubility, reactivity, and biological activity.[3][4] For this compound, the principal tautomeric equilibrium is between the -ol (lactim) and -one (lactam) forms.

Diagram 1: Tautomeric Equilibrium of this compound

A schematic representation of the lactim-lactam tautomerization in this compound.

Theoretical calculations are indispensable for determining the relative stabilities of these tautomers. The lactam form is often more stable for related heterocyclic systems, but this can be influenced by substitution patterns and the surrounding environment (e.g., solvent).[5]

Computational Protocol for Tautomer Stability Analysis

A reliable determination of the most stable tautomer requires a systematic computational approach. The following protocol is recommended:

-

Geometry Optimization: The structures of all possible tautomers should be fully optimized in the gas phase. Density Functional Theory (DFT) is a suitable method for this purpose. A common and effective choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Solvation Effects: The relative stability of tautomers can be significantly altered by the solvent. Therefore, it is crucial to include the effects of a solvent using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7] Single-point energy calculations on the gas-phase optimized geometries using the desired solvation model are often sufficient.

-

Energy Comparison: The relative Gibbs free energies of the tautomers are then compared. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most abundant species at equilibrium. It is important to note that DFT calculations can sometimes struggle to accurately predict tautomer energy differences, so higher-level methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory may be used for benchmarking.[4][8]

Computational Assessment of Molecular Stability and Reactivity

Beyond tautomerism, a comprehensive theoretical study of stability involves analyzing the molecule's electronic structure and identifying potential decomposition pathways.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles.

The HOMO-LUMO energy gap is a useful descriptor of overall molecular stability. A larger gap generally implies higher kinetic stability and lower chemical reactivity.[2]

Diagram 2: Workflow for Stability and Reactivity Analysis

A generalized computational workflow for assessing the stability and reactivity of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying electrophilic and nucleophilic sites.

-

Negative potential (red/yellow): Regions with an excess of electrons, susceptible to electrophilic attack. For this compound, these are expected to be around the nitrogen atoms and the oxygen atom of the hydroxyl/carbonyl group.

-

Positive potential (blue): Regions with a deficiency of electrons, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms and potentially the carbon atoms attached to the electronegative chlorine and oxygen atoms.

Investigating Decomposition Pathways

Theoretical calculations can be used to explore potential decomposition pathways, such as hydrolysis of the C-Cl bonds or ring-opening reactions.[9] This is achieved by locating the transition state (TS) for a proposed reaction.

-

Propose a Reaction Coordinate: Based on chemical intuition, propose a plausible mechanism for decomposition. For example, the nucleophilic attack of a water molecule on the carbon atom attached to a chlorine.

-

Initial Guess for TS Structure: Construct an initial guess for the geometry of the transition state. This can be done by manually adjusting the bond lengths and angles along the proposed reaction coordinate.

-

TS Optimization: Use a transition state optimization algorithm (e.g., Berny algorithm with Opt=TS in Gaussian) to locate the saddle point on the potential energy surface.

-

Frequency Calculation: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located transition state connects the desired reactants and products.

By calculating the energies of the reactants, transition state, and products, the activation energy and reaction energy for the decomposition pathway can be determined. A lower activation energy indicates a less stable molecule with respect to that particular decomposition pathway.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the computational studies described above.

| Parameter | Tautomer 1 (Lactim) | Tautomer 2 (Lactam) | Notes |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 (by definition) | Calculated Value | In a specified solvent (e.g., water). |

| HOMO Energy (eV) | Calculated Value | Calculated Value | Indicates electron-donating ability. |

| LUMO Energy (eV) | Calculated Value | Calculated Value | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Relates to kinetic stability. |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Influences solubility and intermolecular interactions. |

| Activation Energy for C-Cl Hydrolysis (kcal/mol) | Calculated Value | Calculated Value | A measure of stability against hydrolysis. |

Conclusion

The theoretical study of this compound's stability is a multifaceted endeavor that hinges on a careful consideration of tautomerism, electronic structure, and potential decomposition pathways. The computational protocols outlined in this guide provide a robust framework for researchers to gain a deep, molecular-level understanding of this important heterocyclic compound. By systematically applying these methods, it is possible to predict the most stable form of the molecule, identify its reactive sites, and quantify its stability against various degradation reactions. These insights are invaluable for the rational design of more stable and effective pyrimidine-based molecules for a wide range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents - ProQuest [proquest.com]

- 3. jst-ud.vn [jst-ud.vn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Strategic Synthesis of Novel Derivatives from 2,5-Dichloropyrimidin-4-ol

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in the oncology space as kinase inhibitors.[1] 2,5-Dichloropyrimidin-4-ol represents a highly versatile and strategic starting material for the synthesis of diverse pyrimidine libraries. Its di-substituted nature, featuring chlorine atoms at the electron-deficient C2 and C5 positions, allows for selective and sequential functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of the key synthetic transformations of this scaffold, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and strategic guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful building block in their discovery programs.

The this compound Scaffold: Properties and Reactivity

Before delving into synthetic protocols, it is crucial to understand the inherent chemical nature of the this compound scaffold. The molecule exists in a tautomeric equilibrium between the -ol and -one forms, with the pyrimidin-4-one form generally predominating. This tautomerism significantly influences the electronic properties of the ring. The electron-withdrawing nature of the two nitrogen atoms, the C4-carbonyl group, and the two chlorine atoms renders the pyrimidine ring highly electron-deficient, making it an excellent substrate for nucleophilic attack.

The two chlorine atoms at the C2 and C5 positions are the primary handles for diversification. Their relative reactivity is a function of the electronic environment:

-

C2-Position: This position is flanked by two ring nitrogens, making it highly electron-deficient and generally the most activated site for nucleophilic aromatic substitution in many pyrimidine systems.[2]

-

C5-Position: While also activated, the C5 position is typically less electrophilic than the C2 position in the absence of other influencing groups.

This inherent difference in reactivity is the cornerstone of achieving regioselective functionalization, allowing for the stepwise introduction of different substituents.

Caption: Tautomerism of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) Strategies

SNAr is a powerful and direct method for installing a wide variety of nucleophiles onto the pyrimidine core.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The high electrophilicity of the pyrimidine ring facilitates this process, often allowing reactions to proceed under mild conditions.[3]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Regioselective C2-Amination

The introduction of an amine is a foundational step in the synthesis of many kinase inhibitors, as the amino group often serves as a key hydrogen-bond donor to the kinase hinge region.[4] Due to the higher electrophilicity of the C2 position, selective substitution can be achieved by controlling reaction stoichiometry and temperature.

Materials and Reagents:

-

This compound

-

Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.1 eq.)

-

Diisopropylethylamine (DIPEA) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M.

-

Add DIPEA (2.0 eq.) to the solution and stir for 5 minutes.

-

Add the desired amine (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloropyrimidin-4-ol derivative.

Expertise & Experience:

Causality of Reagent Choice: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile. Using a base like sodium hydroxide could lead to undesired side products via reaction at the chloro or keto positions.

Solvent Selection: High-boiling polar aprotic solvents like DMF or NMP are ideal as they effectively solvate the reactants and can be heated to accelerate the reaction rate.

Controlling Selectivity: Maintaining a moderate temperature (60-80 °C) and using only a slight excess of the amine nucleophile favors monosubstitution at the more reactive C2 position. Higher temperatures or a large excess of the amine can lead to disubstitution.

Data Summary: Representative SNAr Reactions

| Entry | Nucleophile | Position | Base | Solvent | Temp (°C) | Typical Yield |

| 1 | Aniline | C2 | DIPEA | DMF | 80 | 85-95% |

| 2 | Morpholine | C2 | K₂CO₃ | NMP | 70 | 90-98% |

| 3 | Ethanethiol | C2 | NaH | THF | 0 to RT | 75-85% |

| 4 | Sodium Methoxide | C2 | N/A | Methanol | RT | 80-90% |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-S bond formation, and they are indispensable tools for functionalizing halo-pyrimidines.[5] These methods offer access to a vast chemical space that is often complementary to SNAr chemistry.[6][7]

Protocol 2: Suzuki-Miyaura C5-Arylation

Following selective substitution at the C2 position, the remaining chlorine at C5 can be functionalized using cross-coupling. The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups.[8]

Materials and Reagents:

-

2-amino-5-chloropyrimidin-4-ol derivative (1.0 eq.)

-

Aryl or Heteroaryl Boronic Acid (1.5 eq.)

-

Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

Solvent system: Dioxane/Water (4:1) or Toluene/Ethanol/Water

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

To a Schlenk flask, add the 2-amino-5-chloropyrimidin-4-ol derivative (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., Na₂CO₃, 3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the palladium catalyst (5 mol%).

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Completion is typically reached in 6-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience:

Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many standard Suzuki couplings. For more challenging substrates or heteroaryl boronic acids, catalysts with more specialized ligands like Pd(dppf)Cl₂ may provide superior results.

Degassing is Critical: The active catalytic species is Pd(0), which is sensitive to oxygen. Thoroughly degassing the solvent by bubbling argon through it for 15-20 minutes is essential to prevent catalyst oxidation and ensure reproducible, high-yielding reactions.[8]

Strategic Sequential Functionalization Workflow

The true power of the this compound scaffold lies in its capacity for sequential, regioselective modification. By combining SNAr and cross-coupling reactions, highly complex and diverse molecules can be constructed from a common intermediate.

Caption: Workflow for sequential synthesis of 2,5-disubstituted pyrimidin-4-ol derivatives.

This two-step approach allows for the creation of a matrix of compounds by varying the nucleophile in the first SNAr step and the boronic acid in the second cross-coupling step. This strategy is highly efficient for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[9][10]

Conclusion

This compound is a foundational building block for the synthesis of complex heterocyclic molecules. A thorough understanding of its reactivity, particularly the differential electrophilicity of the C2 and C5 positions, enables precise and strategic control over its functionalization. By mastering the application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel pyrimidine derivatives for evaluation as potential therapeutic agents, especially in the field of kinase inhibition. The protocols and insights provided herein serve as a robust starting point for unlocking the full synthetic potential of this versatile scaffold.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2,5-Dichloropyrimidin-4-ol as a Strategic Building Block in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of 2,5-Dichloropyrimidin-4-ol. We delve into its fundamental physicochemical properties, differential reactivity, and its pivotal role as a versatile scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are presented. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure reproducible and successful outcomes.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a privileged heterocyclic motif integral to a vast number of biologically active compounds, including several blockbuster drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine core serves as a versatile scaffold for designing molecules that can effectively interact with a wide range of biological targets.[2] Specifically, substituted pyrimidines are at the heart of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

This compound, with its distinct arrangement of reactive sites, offers a strategic entry point for the synthesis of complex, multi-substituted pyrimidine derivatives. The differential reactivity of the chlorine atoms at the C2 and C5 positions, influenced by the electronic nature of the pyrimidin-4-ol tautomer, allows for sequential and site-selective functionalization. This guide will explore the chemical logic behind harnessing this reactivity to build libraries of potential drug candidates.

Physicochemical Properties & Safety